molecular formula C11H12INO B2382046 5-Iodo-1,3,3-trimethyl-2-oxoindoline CAS No. 139487-11-9

5-Iodo-1,3,3-trimethyl-2-oxoindoline

Cat. No.: B2382046
CAS No.: 139487-11-9
M. Wt: 301.127
InChI Key: UFBOVBLVFIDZRX-UHFFFAOYSA-N
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Description

5-Iodo-1,3,3-trimethyl-2-oxoindoline is a chemical compound with the molecular formula C11H12INO . It is a type of indole derivative , which are significant heterocyclic systems in natural products and drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of an indoline ring, which is a type of heterocyclic compound, with iodine and methyl groups attached . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 301.12 . Other physical and chemical properties such as boiling point and linear structure formula are not available in the current literature .

Scientific Research Applications

Quantum Chemical Studies and Antioxidant Properties

5-Iodo-1,3,3-trimethyl-2-oxoindoline and related compounds have been explored for their electronic properties and potential antioxidant characteristics. A study conducted by Çavuş et al. (2020) on similar compounds demonstrated that these substances, synthesized from 5-substituted isatins, exhibited notable antioxidant activity. The relationship between the compounds' electronic properties and their antioxidant potential was thoroughly investigated through quantum chemical calculations and in vitro methods (Çavuş, Yakan, Muğlu, & Bakır, 2020). This research underscores the potential of this compound derivatives in biochemical applications, particularly concerning their antioxidant properties.

Synthetic Chemistry and Organic Synthesis

The synthesis of structurally complex organic compounds is a critical aspect of chemical research. Deng et al. (2011) described a palladium-catalyzed method to synthesize 3-(aminomethylene)-2-oxoindolines, a process indicative of the synthetic utility of compounds related to this compound. This method highlights the potential of such compounds in complex organic synthesis, offering pathways to a range of structurally diverse molecules (Deng et al., 2011).

Bioactive Compound Research

Research on derivatives of 2-oxoindoline, to which this compound is closely related, has shown promise in the search for biologically active compounds. Altukhov's (2014) study focused on synthesizing and analyzing derivatives of 2-oxoindolin-3-ylideneacetyl amino acids, highlighting their potential in developing new, active pharmaceutical ingredients. This work underscores the significance of this compound in the broader context of medicinal chemistry and drug development (Altukhov, 2014).

Radioactive Labeling and Imaging

The compound and its derivatives are also relevant in the context of radioactive labeling and imaging. A study by Li et al. (2017) on iodo-1,2,3-triazoles, which share the iodine functional group with this compound, demonstrated the utility of these compounds in chemical and biomedical applications, including radioactive labeling. The research highlights the synthetic flexibility and application potential of such iodine-containing compounds in various scientific and medical fields (Li et al., 2017).

Properties

IUPAC Name

5-iodo-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOVBLVFIDZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)I)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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